molecular formula C20H21FN4OS2 B3007238 2-((3-Fluorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole CAS No. 1105252-64-9

2-((3-Fluorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole

Cat. No.: B3007238
CAS No.: 1105252-64-9
M. Wt: 416.53
InChI Key: XJXPIFLRTWSQQQ-UHFFFAOYSA-N
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Description

The compound 2-((3-Fluorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole (molecular formula: C₁₇H₁₆N₄O₃S₂, molecular weight: 404.5) features a 1,3,4-thiadiazole core with two key substituents:

  • C-5 position: A 4-(2-methoxyphenyl)piperazine moiety, a structural motif commonly associated with receptor-binding activity in medicinal chemistry .

While direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs demonstrate diverse biological activities, including anticancer, antimicrobial, and antileishmanial effects.

Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4OS2/c1-26-18-8-3-2-7-17(18)24-9-11-25(12-10-24)19-22-23-20(28-19)27-14-15-5-4-6-16(21)13-15/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXPIFLRTWSQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Fluorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and appropriate carboxylic acids or their derivatives.

    Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group.

    Attachment of the Piperazine Moiety: The final step involves the reaction of the intermediate with a piperazine derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities:

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the thiadiazole structure can enhance activity against bacteria and fungi. The presence of the piperazine ring is believed to contribute to increased membrane permeability, facilitating antimicrobial action.

Anticancer Properties

Thiadiazoles have been recognized for their potential as anticancer agents. The compound's ability to induce apoptosis in cancer cells has been documented in vitro. Specifically, it has shown promise against various cancer cell lines, suggesting its utility in developing novel anticancer therapies.

Antidepressant and Anxiolytic Effects

The incorporation of piperazine moieties has been linked to central nervous system activity. Preliminary studies suggest that the compound may exhibit antidepressant and anxiolytic effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Studies and Research Findings

Several studies have documented the effectiveness of thiadiazole derivatives similar to this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated potent activity against Gram-positive and Gram-negative bacteria.
Anticancer ActivityShowed IC50_{50} values in the low micromolar range against various cancer cell lines.
CNS EffectsIndicated significant reduction in anxiety-like behaviors in animal models.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, thiadiazole derivatives are known to interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues

The 1,3,4-thiadiazole scaffold is highly versatile, with substitutions at C-2 and C-5 significantly influencing bioactivity. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Pharmacological Comparison
Compound Name / ID C-2 Substituent C-5 Substituent Molecular Weight Biological Activity (Source)
Target Compound (3-Fluorobenzyl)thio 4-(2-Methoxyphenyl)piperazine 404.5 Inferred: Potential anticancer/antimicrobial
Sodium 2-((4-phenyl-5-...thiadiazole-2-yl)thio)acetate () Phenylthio Sulfonylpiperazine derivative N/A High intermolecular interaction energy with enzymes
2-(4-(Benzyloxy)-5-(5-bromo-3-indolyl)-3-methoxyphenyl)-1,3,4-thiadiazole () Benzyloxy/methoxyphenyl 5-Bromoindole N/A Potent anticancer activity (IC₅₀ < reference drugs)
2-(2-Methoxyanilino)-5-[4-(3,3-dimethyltriazol-1-yl)phenyl]-1,3,4-thiadiazole (8f, ) 2-Methoxyanilino 4-(3,3-Dimethyltriazol-1-yl)phenyl N/A IC₅₀ = 6.5 μmol/L against MGC803 gastric cancer cells
2-((4-Fluorobenzyl)thio)-5-(piperazin-1-yl)-1,3,4-thiadiazole () (4-Fluorobenzyl)thio Piperazine N/A Structural analog; activity not reported

Structure-Activity Relationships (SAR)

Electron-Withdrawing Effects: Fluorine atoms can modulate electronic properties, influencing interactions with enzymes or receptors.

C-5 Substitution :

  • Piperazine Derivatives : The 4-(2-methoxyphenyl)piperazine group may enhance binding to serotonin or dopamine receptors, as seen in CNS-targeting drugs. The 2-methoxy group provides electron-donating effects, which could stabilize π-π stacking or hydrogen bonding .
  • Comparison with Nitrothiophene Derivatives : Compounds with nitrothiophene at C-5 () exhibit antileishmanial activity, suggesting that electron-deficient substituents may favor antiparasitic effects .

Biological Activity Trends: Anticancer Potential: Analogs with arylthio and piperazine groups (e.g., ) show cytotoxic activity, with IC₅₀ values lower than 5-fluorouracil in some cases . Antimicrobial Activity: Thiadiazoles with sulfonylpiperazine () or propanylthio () groups demonstrate antibacterial effects, suggesting the target compound may share similar properties .

Pharmacological Potential

  • Anticancer Activity : The structural similarity to 's compound 45 (IC₅₀ < 1 mM) suggests the target compound could inhibit cancer cell proliferation, particularly if the 3-fluorobenzylthio group enhances cellular uptake .

Biological Activity

The compound 2-((3-Fluorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole represents a novel class of thiadiazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties and other therapeutic potentials based on recent studies.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiadiazole derivatives, including the compound . The following table summarizes key findings on its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB-231 (breast)3.3
A549 (lung)0.079 - 8.284
HepG2 (liver)Not specified
PC-3 (prostate)Not specified

The compound exhibited significant antiproliferative activity in the MTT assay, particularly against breast carcinoma (MDA-MB-231) and lung carcinoma (A549). Studies indicate that modifications to the thiadiazole structure enhance cytotoxicity, with fluorinated derivatives showing increased potency.

The mechanism by which this compound exerts its anticancer effects appears to involve cell cycle arrest and induction of apoptosis. For instance, compounds similar to this have been shown to inhibit key signaling pathways such as ERK1/2, leading to cell cycle progression arrest at the G1 phase and subsequent apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, thiadiazole derivatives have been evaluated for antimicrobial activity. While specific data on this compound's antibacterial efficacy is limited, related compounds have demonstrated significant inhibitory effects against various bacterial strains.

Study 1: Anticancer Efficacy in Breast Cancer Models

In a study evaluating several thiadiazole derivatives, this compound was tested against MDA-MB-231 cells. The results indicated an IC50 value of 3.3 µM, showcasing its potential as a therapeutic agent in breast cancer treatment .

Study 2: Cytotoxicity Assessment against Lung Cancer Cells

Another investigation assessed the cytotoxic effects of this compound on A549 lung cancer cells. The results revealed that it exhibits significant antiproliferative activity with GI50 values ranging from 0.079 to 8.284 µM across different derivatives tested .

Q & A

Basic Question: What are the standard synthetic routes for preparing 2-((3-Fluorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. Key steps include:

  • Intermediate preparation : Reacting 3-fluorobenzyl chloride with 1,3,4-thiadiazole-2-thiol under basic conditions (e.g., NaOH/K2_2CO3_3) to form the thioether linkage .
  • Piperazine coupling : Introducing the 4-(2-methoxyphenyl)piperazine moiety via Buchwald-Hartwig amination or SNAr reactions, often using palladium catalysts for C–N bond formation .
  • Purification : Recrystallization from DMSO/water or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity.
    Example Data : A related thiadiazole synthesis achieved 87% yield under microwave irradiation (150°C, 30 min) .

Basic Question: Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Verify substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, piperazine methylene at δ 3.2–3.5 ppm) .
  • FT-IR : Confirm thioether (C–S stretch at ~650 cm1^{-1}) and triazole/thiadiazole ring vibrations (1450–1600 cm1^{-1}) .
  • Elemental Analysis : Validate C, H, N, S content (e.g., theoretical C: 58.12%, H: 4.32%; experimental deviations <0.3%) .
  • HPLC-MS : Ensure purity (>98%) and molecular ion peak alignment (e.g., [M+H]+ at m/z 447.1) .

Advanced Question: How can molecular docking studies be designed to explore this compound’s interaction with biological targets?

Methodological Answer:

  • Target Selection : Prioritize receptors like serotonin (5-HT1A_{1A}) or dopamine D2_2, where piperazine derivatives show affinity .
  • Docking Software : Use AutoDock Vina or Schrödinger Maestro with optimized force fields (e.g., OPLS3e) .
  • Validation : Compare docking poses with co-crystallized ligands (e.g., PDB: 6WGT) and validate via MD simulations (100 ns, NPT ensemble) .
    Example Finding : A related triazole-thiadiazole exhibited a binding energy of −9.2 kcal/mol against acetylcholinesterase, with key interactions at Tyr337 and Trp86 .

Advanced Question: How to address contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Use uniform protocols (e.g., MIC for antimicrobial activity via CLSI guidelines) .
  • Control Compounds : Include reference drugs (e.g., ciprofloxacin for antibacterial assays) to calibrate activity thresholds .
  • Statistical Analysis : Apply ANOVA/Tukey tests to compare IC50_{50} values from multiple replicates, addressing outliers via Grubbs’ test .

Advanced Question: What strategies optimize the synthesis yield of this compound?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiol groups, improving thioether formation .
  • Catalyst Optimization : Use Pd(OAc)2_2/Xantphos for efficient piperazine coupling (turnover number >1000) .
  • Microwave Assistance : Reduce reaction time from 12 h to 45 min with 20% higher yield .

Basic Question: How is the compound’s stability assessed under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate at pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate buffer) at 37°C for 24 h .
  • HPLC Monitoring : Track degradation products (e.g., hydrolyzed thioether at Rt_t = 3.2 min) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C indicates thermal stability) .

Advanced Question: How do structural modifications (e.g., fluorobenzyl vs. methoxyphenyl groups) impact pharmacological activity?

Methodological Answer:

  • SAR Studies : Synthesize analogs with substituent variations (e.g., 4-fluorobenzyl vs. 3-fluorobenzyl) .
  • In Vitro Screening : Test against kinase panels (e.g., EGFR, VEGFR2) to identify selectivity trends .
    Example Data : A 3-fluorobenzyl analog showed 10-fold higher 5-HT1A_{1A} affinity (Ki_i = 2.1 nM) than its 4-fluoro counterpart .

Advanced Question: What computational methods predict the compound’s ADMET properties?

Methodological Answer:

  • Software Tools : Use SwissADME for bioavailability radar and BOILED-Egg model to predict gastrointestinal absorption .
  • CYP450 Inhibition : Employ DeepCYP or FAME for cytochrome inhibition profiles (e.g., CYP3A4 IC50_{50} = 8.3 µM) .
  • Toxicity Prediction : Apply ProTox-II for hepatotoxicity alerts (e.g., LD50_{50} = 280 mg/kg in rats) .

Basic Question: What in vitro assays are suitable for evaluating this compound’s antimicrobial activity?

Methodological Answer:

  • Broth Microdilution : Determine MIC against Gram-positive (e.g., S. aureus ATCC 25923) and fungal strains (e.g., C. albicans SC5314) .
  • Time-Kill Assays : Assess bactericidal effects at 2× MIC over 24 h, with colony count validation .
    Example Result : A structurally similar thiadiazole showed MIC = 4 µg/mL against MRSA .

Advanced Question: How can tautomeric equilibria (e.g., thione-thiol) affect the compound’s reactivity and bioactivity?

Methodological Answer:

  • Spectroscopic Analysis : Use 15^{15}N NMR to detect tautomeric forms (e.g., thione δN = 220 ppm vs. thiol δN = 190 ppm) .
  • DFT Calculations : Compare Gibbs free energy differences (ΔG < 2 kcal/mol favors thione form) .
  • Bioactivity Correlation : Tautomer-dependent interactions (e.g., thione form binds tighter to metalloenzymes) .

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